molecular formula C9H12N2O4S B7884707 2-Boc-amino-4-thiazole carboxylic acid

2-Boc-amino-4-thiazole carboxylic acid

Cat. No.: B7884707
M. Wt: 244.27 g/mol
InChI Key: PLACCPBQGUANTG-UHFFFAOYSA-N
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Description

2-Boc-amino-4-thiazole carboxylic acid is an organic compound characterized by the presence of a thiazole ring, an amino group, and a carboxylic acid group. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino function, making it a valuable intermediate in organic synthesis. This compound is typically a white to light yellow solid and is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-amino-4-thiazole carboxylic acid generally involves the reaction of 2-aminothiazole with di-tert-butyl dicarbonate (Boc2O) to protect the amino group. The reaction is typically carried out in an organic solvent like dichloromethane under basic conditions, often using a base such as triethylamine. The resulting intermediate is then subjected to hydrolysis to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Boc-amino-4-thiazole carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
2-Boc-amino-4-thiazole carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It plays a significant role in developing drugs that target specific biological pathways, enhancing their efficacy and specificity. For instance, it has been utilized in synthesizing compounds that inhibit specific enzymes related to diseases such as cancer and neurodegenerative disorders .

Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit inhibitory effects on certain enzymes. These derivatives have been evaluated for their potential in treating conditions like atherosclerosis and epilepsy, showcasing the compound's versatility in drug design .

Biochemical Research

Investigating Protein Interactions
The compound is instrumental in biochemical studies focused on enzyme inhibition and protein interactions. It aids researchers in understanding metabolic pathways and identifying potential therapeutic targets. For example, studies have shown that thiazole derivatives can modulate protein activity, providing insights into their roles in various biological processes .

Table: Summary of Biochemical Applications

Application AreaDescriptionExample Findings
Enzyme InhibitionInhibits specific enzymes involved in disease statesEffective against certain cancer-related enzymes
Protein InteractionAssists in studying protein-ligand interactionsIdentified potential therapeutic targets

Agrochemical Formulations

Development of Safer Agrochemicals
In agrochemical research, this compound contributes to formulating more effective pesticides and herbicides. Its application helps create compounds that are not only effective but also environmentally safer .

Case Study: Pesticide Efficacy
Research has indicated that thiazole-based agrochemicals demonstrate improved efficacy against common pests while minimizing environmental impact. This is particularly relevant in sustainable agricultural practices where reducing chemical usage is critical .

Material Science

Synthesis of Novel Materials
The compound is also applied in material science for synthesizing novel materials with unique properties, such as polymers and coatings. These materials can enhance durability and performance across various applications .

Table: Material Science Applications

Material TypeProperties EnhancedApplication Areas
PolymersIncreased strength and flexibilityCoatings, construction materials
CoatingsImproved resistance to environmental factorsAutomotive, aerospace industries

Analytical Chemistry

Standardization in Analytical Methods
In analytical chemistry, this compound is utilized as a standard for quantifying related compounds in complex mixtures. This application enhances the reliability of research findings by providing accurate reference points for analysis .

Mechanism of Action

The mechanism of action of compounds derived from 2-Boc-amino-4-thiazole carboxylic acid varies depending on the specific derivative. Generally, these compounds interact with biological targets such as enzymes and receptors, modulating their activity. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, while others may interact with cellular receptors to exert anticancer properties .

Comparison with Similar Compounds

Uniqueness: 2-Boc-amino-4-thiazole carboxylic acid is unique due to its combination of a protected amino group and a carboxylic acid group, providing versatility in synthetic applications. The Boc group offers stability during reactions, which can be selectively removed when needed .

Biological Activity

2-Boc-amino-4-thiazole carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily stems from its ability to inhibit various enzymes and interact with cellular targets:

  • Cancer Cell Inhibition : This compound exhibits potent inhibitory activity against a variety of human cancer cell lines, including breast, lung, colon, and prostate cancers. Its mechanism involves binding to specific targets in cancerous cells, disrupting their growth and proliferation pathways.
  • Enzyme Inhibition : The compound has been identified as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance. By mimicking the pharmacophore features of carbapenem antibiotics, it restores the efficacy of these drugs against MBL-producing bacterial strains .

Biological Activities

The compound's biological activities can be categorized as follows:

  • Anticancer Activity : Studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring enhance cytotoxicity .
  • Antimicrobial Properties : The compound demonstrates broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase enzymes, critical for bacterial DNA replication .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique properties:

Compound Activity Mechanism
This compoundAnticancer, AntimicrobialEnzyme inhibition
5-Aminothiazole-4-carboxylic acidAntiviral, AnticancerTargeting cancer cell pathways
2-AminothiazoleLimited anticancer activityLess effective enzyme inhibition

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Efficacy : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating a strong therapeutic potential .
  • Antimicrobial Activity : Research indicated that this compound restored meropenem activity against MBL-producing bacteria. This finding is particularly significant given the rise of antibiotic-resistant infections in clinical settings .

Properties

IUPAC Name

5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)6-11-4(7(12)13)5(10)16-6/h10H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLACCPBQGUANTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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